REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[C:8](=[C:9]([S:11]([N:14]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16][CH2:15]3)(=[O:13])=[O:12])[CH:10]=1)[CH:7]=[CH:6][N:5]=[CH:4]2.Cl.[Cl-].[Na+].Cl.[OH-].[Na+]>O>[CH:1]1[CH:2]=[C:3]2[C:8](=[C:9]([S:11]([N:14]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16][CH2:15]3)(=[O:13])=[O:12])[CH:10]=1)[CH:7]=[CH:6][N:5]=[CH:4]2 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3.Cl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The fasudil hydrochloride aqueous solutions were aseptically filtered
|
Type
|
ADDITION
|
Details
|
2 ml of the filtrates were filled in transparent and colorless glass ampoules (2 ml (manufactured by Namicos Corp.))
|
Type
|
CUSTOM
|
Details
|
The ampoules were melt-sealed
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |